![molecular formula C7H4BrNO2 B1339144 7-溴苯并[d]噁唑-2(3H)-酮 CAS No. 871367-14-5](/img/structure/B1339144.png)

7-溴苯并[d]噁唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

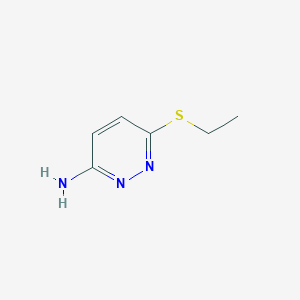

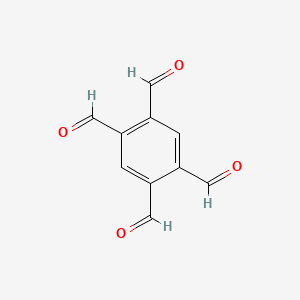

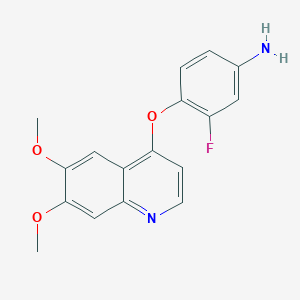

7-Bromobenzo[d]oxazol-2(3H)-one is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the bromine atom on the benzene ring of the oxazole makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of brominated oxazole derivatives often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of 4-bromomethyl-2-chlorooxazole, which is a related oxazole compound . These reactions are selective and can yield a range of substituted oxazoles. Although the specific synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one is not detailed in the provided papers, similar methodologies involving halogenation and cyclization reactions are commonly employed in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of brominated oxazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the molecular and crystal structures of a related compound, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, were established using this method . The nature of hydrogen bonds between molecules in solution and in the crystalline state can also be determined by IR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Brominated oxazole derivatives are reactive intermediates that can undergo further chemical transformations. For example, they can participate in Suzuki coupling reactions to yield various substituted products . The presence of the bromine atom makes these compounds suitable for nucleophilic substitution reactions, which can be used to introduce different functional groups into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazole derivatives are influenced by the presence of the bromine atom and the oxazole ring. These compounds typically exhibit strong absorption in the UV-visible spectrum and may also show fluorescence. The crystal structure analysis provides insights into the solid-state properties, such as crystal packing and intermolecular interactions . The reactivity of these compounds in chemical reactions is a key aspect of their chemical properties, as demonstrated by their use in various synthetic applications .

科学研究应用

杂环化合物的合成和表征

研究表明,与7-溴苯并[d]噁唑-2(3H)-酮相关的化合物的合成和表征,重点关注它们潜在的生物活性。例如,合成和表征了含有杂环环的化合物,如1,3,4-噁二唑和1,2,4-三唑,显示出抗微生物和抗利什曼原虫活性。这强调了该化合物在开发新药物和通过NMR和IR光谱、DFT研究和X射线晶体学等技术研究分子间相互作用和分子结构中的作用(Ustabaş等,2020)。

催化和均相催化

该化合物可作为合成催化剂的前体或组分,包括用于均相催化的C−N供体配体。这种应用在有机金属化学领域尤为重要,这些催化剂对于促进高效和选择性的化学反应至关重要(César等,2002)。

固相合成

涉及7-溴苯并[d]噁唑-2(3H)-酮衍生物的固相合成方法突显了它在快速高效生成复杂有机分子中的作用。采用的方法包括新颖的环化反应和偶联技术,展示了该化合物在拓展合成化学能力中的作用(Lee et al., 2009)。

药物化学和生物活性分子开发

研究强调了该化合物对药物化学的贡献,特别是在开发具有潜在治疗应用的生物活性分子方面。例如,合成了衍生物并评估了它们的α-葡萄糖苷酶抑制、抗微生物和抗氧化活性,展示了该化合物在识别新药物并了解其作用机制中的作用(Menteşe等,2015)。

材料科学和成像

已经探索了7-溴苯并[d]噁唑-2(3H)-酮衍生物的光物理性质和在材料科学中的潜在应用,例如用于开发新型金属离子荧光传感器。这些应用表明了该化合物在创建用于成像和传感的先进材料和技术中的相关性,有助于环境监测、生物医学成像和诊断程序(Fujinaga et al., 2017)。

安全和危害

属性

IUPAC Name |

7-bromo-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTQHBZJSVUNBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468536 |

Source

|

| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromobenzo[d]oxazol-2(3H)-one | |

CAS RN |

871367-14-5 |

Source

|

| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)